

Introduction: The Significance of Fluorination in Pyrimidine Chemistry

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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxypyrimidine

Cat. No.: B3421374

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The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity to target proteins.^{[1][2]} **5-Fluoro-2-hydroxypyrimidine** (CAS: 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidinone, is a prime exemplar of a fluorinated pyrimidine building block.^{[3][4]} It serves not only as a versatile intermediate for more complex active pharmaceutical ingredients (APIs) but also functions as an oral prodrug for the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).^[4]

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of **5-Fluoro-2-hydroxypyrimidine**, tailored for researchers, chemists, and drug development professionals.

Part 1: Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in research and development.

Structure and Tautomerism

5-Fluoro-2-hydroxypyrimidine exists as a dynamic equilibrium between two principal tautomeric forms: the aromatic hydroxy form (enol) and the non-aromatic pyrimidone form (keto).^{[5][6]} In solid state and in polar solvents, the pyrimidone form is generally favored due to

its ability to form stable intermolecular hydrogen-bonded dimers.^[7] This equilibrium is a crucial determinant of its reactivity and biological interactions.

Caption: Tautomeric equilibrium of **5-Fluoro-2-hydroxypyrimidine**.

The choice of reaction conditions can selectively favor one tautomer, thereby directing the regioselectivity of subsequent chemical transformations. For instance, O-alkylation might be achieved under conditions that favor the hydroxy tautomer, while N-alkylation would proceed from the pyrimidone form.

Physicochemical Data

The fundamental physicochemical properties of **5-Fluoro-2-hydroxypyrimidine** are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
CAS Number	2022-78-8	[4]
Molecular Formula	C ₄ H ₃ FN ₂ O	[4][6]
Molecular Weight	114.08 g/mol	[4][6]
Appearance	Solid	[3][4]
Melting Point	170-174 °C	[3][4][8]
Density	1.46 ± 0.1 g/cm ³ (Predicted)	[3][8]
pKa	7.39 ± 0.10 (Predicted)	[3]
Solubility	Soluble (359 g/L at 25 °C)	[6]
SMILES String	<chem>Oc1ncc(F)cn1</chem>	[4]
InChI Key	HPABFFGQPLJKBP-UHFFFAOYSA-N	[4]

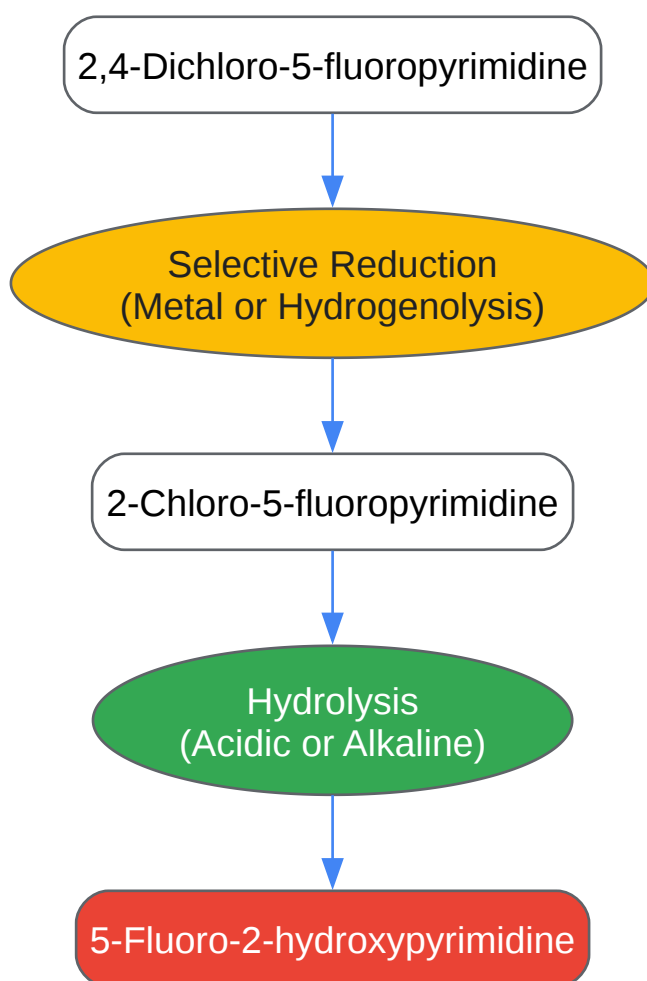
Part 2: Synthesis and Reactivity

As a key building block, the synthesis of **5-Fluoro-2-hydroxypyrimidine** and its subsequent chemical transformations are of high interest.

Synthetic Pathway

A common and industrially viable route to **5-Fluoro-2-hydroxypyrimidine** involves a two-step process starting from 2,4-dichloro-5-fluoropyrimidine.[9] This method is advantageous due to its simple route, accessible starting materials, and mild reaction conditions.[9]

Workflow: Synthesis of **5-Fluoro-2-hydroxypyrimidine**



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Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine.

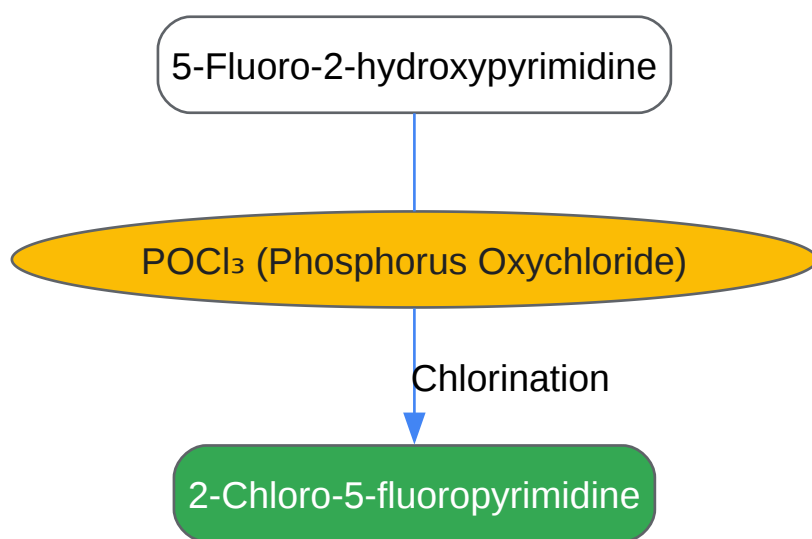
Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine[9]

- Step 1: Selective Reduction to 2-Chloro-5-fluoropyrimidine
 - To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., an alcohol or ether), add a reducing agent. The choice of agent is critical for selectivity at the C4 position.
 - Metal Reduction: Use a metal powder like zinc or iron in the presence of an acid (e.g., acetic acid).
 - Hydrogenolysis: Use a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
 - Maintain the reaction temperature as specified by the chosen reduction method, typically ranging from room temperature to gentle heating.
 - Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
 - Upon completion, filter off the catalyst or metal residues. Remove the solvent under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine.
- Step 2: Hydrolysis to **5-Fluoro-2-hydroxypyrimidine**
 - Dissolve the crude 2-chloro-5-fluoropyrimidine from Step 1 in an appropriate aqueous medium.
 - Acidic Hydrolysis: Use an aqueous solution of a strong acid like HCl or H₂SO₄.
 - Alkaline Hydrolysis: Use an aqueous solution of a base like NaOH or KOH.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC for the disappearance of the intermediate.
 - After completion, cool the reaction mixture.
 - Adjust the pH to near neutral to precipitate the product.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford **5-Fluoro-2-hydroxypyrimidine**.

Key Chemical Transformations

The hydroxyl group (in its pyrimidone form) is a versatile handle for further functionalization. A primary and highly useful reaction is its conversion to a chloro group, creating an excellent leaving group for subsequent nucleophilic substitution reactions.

Reaction: Conversion to 2-Chloro-5-fluoropyrimidine



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Caption: Chlorination of the 2-hydroxy group using POCl₃.

This transformation is pivotal for synthesizing a wide range of 2-substituted-5-fluoropyrimidines, which are common motifs in pharmacologically active compounds.^{[4][5]}

Part 3: Applications in Drug Development

The primary significance of **5-Fluoro-2-hydroxypyrimidine** in the pharmaceutical industry lies in its role as a prodrug.

Prodrug of 5-Fluorouracil (5-FU)

5-Fluoro-2-hydroxypyrimidine (also referred to as 5-Fluoro-Pyrimidinone or 5FP in this context) is an oral prodrug of the potent anticancer agent 5-Fluorouracil (5-FU).^[4] The in-vivo conversion is mediated by the enzyme hepatic aldehyde oxidase.

This prodrug strategy offers several potential advantages over direct administration of 5-FU:

- **Improved Oral Bioavailability:** Bypassing issues related to 5-FU's own absorption and metabolism.
- **Modified Pharmacokinetics:** Potentially leading to sustained release of the active drug, which can improve the therapeutic window.
- **Targeted Activation:** Conversion by a specific enzyme (hepatic aldehyde oxidase) can influence the distribution of the active drug.

Preclinical studies have demonstrated the anti-tumor activity of 5FP against various cancer models, validating its mechanism as an effective delivery system for 5-FU.[\[4\]](#)





Part 4: Spectroscopic Characterization

While specific spectra should be obtained for each batch, the expected NMR features can be predicted based on its structure and data from analogous compounds.

- **^1H NMR:** The spectrum is expected to show signals for the two protons on the pyrimidine ring. The proton at the C6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C4 position would also be a doublet. A broad singlet corresponding to the N-H proton of the pyrimidone tautomer would also be present, and its chemical shift would be sensitive to solvent and concentration.
- **^{13}C NMR:** Four distinct carbon signals are expected. The C-F coupling will be observable, with the signal for C5 appearing as a large doublet.
- **^{19}F NMR:** A single resonance is expected for the fluorine atom at the C5 position. ^{19}F NMR is particularly useful for assessing the purity of fluorinated compounds.[\[10\]](#)

Part 5: Safety and Handling

Proper handling of **5-Fluoro-2-hydroxypyrimidine** is essential in a laboratory setting. It is classified as harmful and an irritant.

Hazard Class	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral (Category 4)	 alt text	H302: Harmful if swallowed[4] [6]
Skin Irritation (Category 2)	 alt text	H315: Causes skin irritation[4] [6]
Serious Eye Damage (Category 1)	 alt text	H318: Causes serious eye damage[4][6]
STOT SE (Category 3)	 alt text	H335: May cause respiratory irritation[4][6]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4][11] A dust mask (e.g., N95) is recommended when handling the solid powder.[4]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
- Storage: Store in a tightly closed container in a cool, dry place (recommended storage temperature 2-8°C).[3]
- Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[11]

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